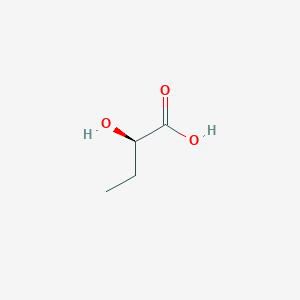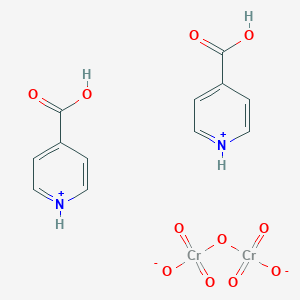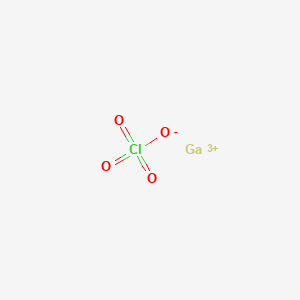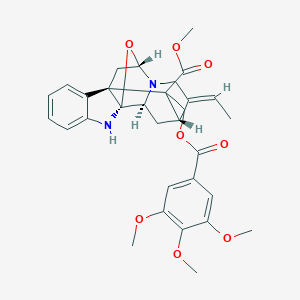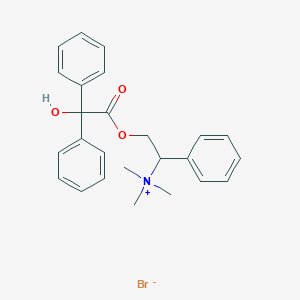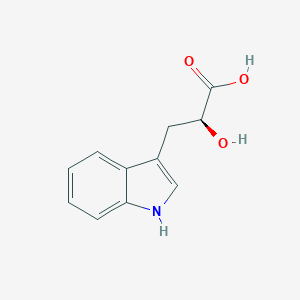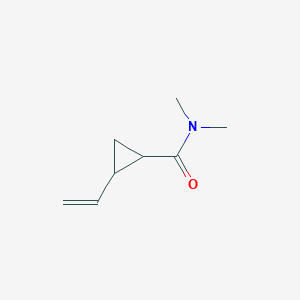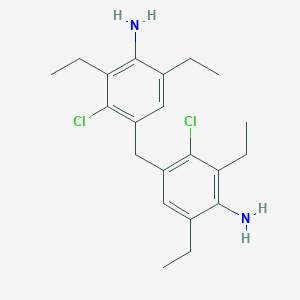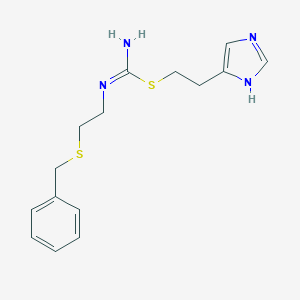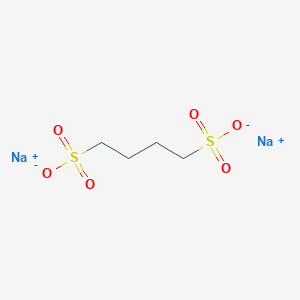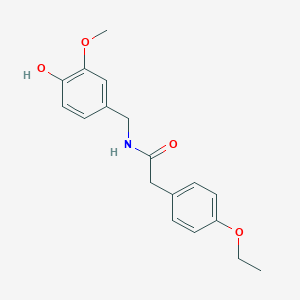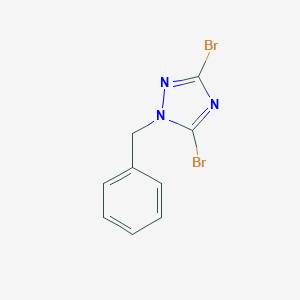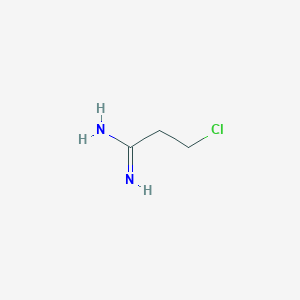
3-Chloropropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropropanimidamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as N-(3-chloropropyl) guanidine or 3-CPGA. The molecular formula of 3-CPGA is C4H10ClN3, and its molecular weight is 131.6 g/mol. In
Wirkmechanismus
The mechanism of action of 3-CPGA is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, 3-CPGA has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. In cancer research, 3-CPGA has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In cardiovascular diseases, 3-CPGA has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-CPGA vary depending on the target organ and the dose administered. In neuroscience, 3-CPGA has been shown to improve neurological function and reduce brain damage in animal models of ischemic stroke and traumatic brain injury. In cancer research, 3-CPGA has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In cardiovascular diseases, 3-CPGA has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-CPGA is its versatility in various fields of research. It can be used as a neuroprotective agent, anticancer agent, and cardioprotective agent. Another advantage of 3-CPGA is its relatively low toxicity compared to other chemical compounds with similar properties. However, one of the limitations of 3-CPGA is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-CPGA. In neuroscience, further studies are needed to explore the potential neuroprotective effects of 3-CPGA in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cancer research, further studies are needed to investigate the mechanism of action of 3-CPGA and its potential as a combination therapy with other anticancer agents. In cardiovascular diseases, further studies are needed to explore the potential cardioprotective effects of 3-CPGA in other models of cardiac injury, such as heart failure and myocardial infarction.
Conclusion
In conclusion, 3-Chloropropanimidamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-CPGA in various fields of research.
Synthesemethoden
The synthesis of 3-CPGA can be achieved through the reaction of 3-chloropropionitrile with guanidine hydrochloride. This reaction results in the formation of 3-CPGA, along with the release of hydrogen chloride gas. The purity of 3-CPGA can be improved through recrystallization using ethanol as a solvent.
Wissenschaftliche Forschungsanwendungen
3-CPGA has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, 3-CPGA has been shown to have neuroprotective effects against ischemic stroke and traumatic brain injury. In cancer research, 3-CPGA has been studied as a potential anticancer agent due to its ability to induce apoptosis and inhibit tumor growth. In cardiovascular diseases, 3-CPGA has been shown to have cardioprotective effects against ischemia-reperfusion injury.
Eigenschaften
CAS-Nummer |
106492-71-1 |
|---|---|
Produktname |
3-Chloropropanimidamide |
Molekularformel |
C3H7ClN2 |
Molekulargewicht |
106.55 g/mol |
IUPAC-Name |
3-chloropropanimidamide |
InChI |
InChI=1S/C3H7ClN2/c4-2-1-3(5)6/h1-2H2,(H3,5,6) |
InChI-Schlüssel |
ZHBRTGUYTVCERJ-UHFFFAOYSA-N |
SMILES |
C(CCl)C(=N)N |
Kanonische SMILES |
C(CCl)C(=N)N |
Synonyme |
3-CHLORO-PROPIONAMIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



